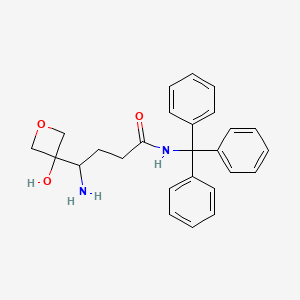![molecular formula C12H14ClFN2 B8053461 2-Chloro-4-(4-fluorobicyclo[2.2.2]octan-1-yl)pyrimidine](/img/structure/B8053461.png)
2-Chloro-4-(4-fluorobicyclo[2.2.2]octan-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(4-fluorobicyclo[2.2.2]octan-1-yl)pyrimidine is a chemical compound characterized by its unique bicyclic structure and halogenated pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-fluorobicyclo[22. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: : The bicyclic structure can be synthesized through a Diels-Alder reaction or similar cycloaddition reactions.
Introduction of Fluorine: : Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Introduction of Chlorine: : Chlorination can be performed using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Formation of the Pyrimidine Ring: : The pyrimidine ring can be constructed through a cyclization reaction involving appropriate precursors and conditions.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-4-(4-fluorobicyclo[2.2.2]octan-1-yl)pyrimidine would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Chloro-4-(4-fluorobicyclo[2.2.2]octan-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can occur at the chlorine or fluorine positions, using nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).
Common Reagents and Conditions
Oxidation: : KMnO4, CrO3, in acidic or basic conditions.
Reduction: : LiAlH4, H2 with Pd/C catalyst, in anhydrous ether or THF.
Substitution: : NaN3, KI, in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of azides or iodides.
科学的研究の応用
2-Chloro-4-(4-fluorobicyclo[2.2.2]octan-1-yl)pyrimidine has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Chloro-4-(4-fluorobicyclo[2.2.2]octan-1-yl)pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
類似化合物との比較
2-Chloro-4-(4-fluorobicyclo[2.2.2]octan-1-yl)pyrimidine can be compared with other similar compounds, such as:
2-Chloro-4-(4-fluorophenyl)pyrimidine: : Similar structure but with a phenyl group instead of the bicyclic core.
2-Chloro-4-(4-fluorobutyl)pyrimidine: : Similar structure but with a linear alkyl chain instead of the bicyclic core.
The uniqueness of this compound lies in its bicyclic structure, which may confer different chemical and biological properties compared to its linear or phenyl counterparts.
特性
IUPAC Name |
2-chloro-4-(4-fluoro-1-bicyclo[2.2.2]octanyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2/c13-10-15-8-1-9(16-10)11-2-5-12(14,6-3-11)7-4-11/h1,8H,2-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYVOIRQMCBKLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C3=NC(=NC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B8053416.png)
![2,6-Dichloro-4-(3-(fluoromethyl)bicyclo[1.1.1]pentan-1-yl)pyridine](/img/structure/B8053429.png)
![Ethyl 3-(3,5-dichloropyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8053435.png)
![3-(2-Chloropyrimidin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8053438.png)
![Ethyl 3-(2-chloro-6-methylpyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8053450.png)
![4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B8053463.png)
![(4-Fluorobicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B8053474.png)
![(3aR,7aS)-5-(4-methoxyphenyl)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B8053481.png)
![(3aR,7aS)-2,2-dimethyl-5-(o-tolyl)-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B8053484.png)
![(3aR,7aS)-2,2-dimethyl-5-(m-tolyl)-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B8053486.png)
